molecular formula C16H17ClN2O3 B6721331 N-[(5-chloro-2-morpholin-4-ylphenyl)methyl]furan-2-carboxamide

N-[(5-chloro-2-morpholin-4-ylphenyl)methyl]furan-2-carboxamide

Cat. No.: B6721331
M. Wt: 320.77 g/mol
InChI Key: LHDYXVFEHXQOHM-UHFFFAOYSA-N
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Description

N-[(5-chloro-2-morpholin-4-ylphenyl)methyl]furan-2-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a furan ring, a morpholine ring, and a chlorinated phenyl group. This compound has garnered interest in various fields due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

N-[(5-chloro-2-morpholin-4-ylphenyl)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O3/c17-13-3-4-14(19-5-8-21-9-6-19)12(10-13)11-18-16(20)15-2-1-7-22-15/h1-4,7,10H,5-6,8-9,11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHDYXVFEHXQOHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)Cl)CNC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-chloro-2-morpholin-4-ylphenyl)methyl]furan-2-carboxamide typically involves multiple steps:

    Formation of the Intermediate: The initial step often involves the chlorination of 2-morpholin-4-ylphenylmethanol to obtain 5-chloro-2-morpholin-4-ylbenzyl chloride.

    Coupling Reaction: The chlorinated intermediate is then reacted with furan-2-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide bond.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield and purity, as well as considerations for cost-effectiveness and environmental impact, are crucial. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the amide bond, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in polar aprotic solvents.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which N-[(5-chloro-2-morpholin-4-ylphenyl)methyl]furan-2-carboxamide exerts its effects is often related to its interaction with specific molecular targets:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Modulation: It can act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.

    Pathways Involved: Common pathways include those related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    N-[(5-chloro-2-morpholin-4-ylphenyl)methyl]benzamide: Similar structure but with a benzene ring instead of a furan ring.

    N-[(5-chloro-2-morpholin-4-ylphenyl)methyl]thiophene-2-carboxamide: Contains a thiophene ring instead of a furan ring.

Uniqueness

N-[(5-chloro-2-morpholin-4-ylphenyl)methyl]furan-2-carboxamide is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, potentially leading to different pharmacological profiles compared to its analogs.

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